(S)-Acenocoumarol

Beschreibung

(S)-acenocoumarol is the (R)-enantiomer of acenocoumarol. It is an enantiomer of a (R)-acenocoumarol.

Eigenschaften

IUPAC Name |

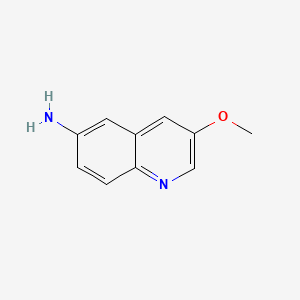

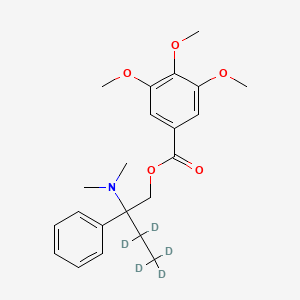

4-hydroxy-3-[(1S)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCILAOYCMVPS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859299 | |

| Record name | (S)-Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66556-78-3 | |

| Record name | (S)-Acenocoumarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66556-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenocoumarol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACENOCOUMAROL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O90VF03HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is (S)-acenocoumarol cleared faster than (R)-acenocoumarol?

A1: The difference in clearance rates between the enantiomers is primarily attributed to stereoselective metabolism. Studies in humans have shown that the total plasma clearance of this compound is significantly higher than that of (R)-acenocoumarol. [] This suggests a faster metabolic breakdown and elimination of this compound from the body.

Q2: Which enzymes are primarily responsible for the metabolism of this compound?

A2: Research points to the cytochrome P450 (CYP) enzyme, particularly CYP2C9, as the primary catalyst for the hydroxylation reactions of this compound. [, ] In vitro studies using human liver microsomes have demonstrated that CYP2C9 effectively hydroxylates this compound at the 6-, 7-, and 8- positions. [, ]

Q3: Does CYP2C9 exhibit stereoselectivity in metabolizing acenocoumarol enantiomers?

A3: Yes, CYP2C9 demonstrates stereoselectivity, showing a higher affinity and faster metabolism for this compound compared to (R)-acenocoumarol. While CYP2C9 metabolizes both enantiomers, the Km values for this compound are notably lower, indicating a stronger binding affinity. [] Furthermore, the Vmax values, representing the maximum rate of metabolism, are higher for this compound, signifying faster enzymatic processing. []

Q4: Are there other enzymes involved in (R)-acenocoumarol metabolism?

A4: Yes, in addition to CYP2C9, other CYP enzymes contribute to the metabolism of (R)-acenocoumarol. Studies show that CYP1A2 contributes to the 6-hydroxylation, while CYP2C19 participates in 6-, 7-, and 8-hydroxylations of (R)-acenocoumarol. [, ] This difference in the enzymatic pathways for the two enantiomers highlights the complexity of acenocoumarol metabolism.

Q5: How do genetic variations in CYP2C9 affect this compound's pharmacokinetics and pharmacodynamics?

A5: Polymorphisms in the CYP2C9 gene can significantly influence the metabolism and consequently the dose requirements of this compound, and by extension, racemic acenocoumarol. Individuals carrying specific variant alleles, such as CYP2C92 and CYP2C93, exhibit reduced metabolic capacity for this compound, leading to slower clearance and increased sensitivity to the drug. [, , , ] This heightened sensitivity necessitates lower doses of acenocoumarol to achieve the desired anticoagulant effect and avoid potential bleeding complications.

Q6: Can other drugs affect this compound's pharmacokinetics?

A6: Yes, several drugs can interact with this compound, primarily by influencing the activity of CYP2C9. For example, phenylbutazone, a non-steroidal anti-inflammatory drug, has been shown to increase the plasma unbound fraction of this compound, leading to enhanced clearance. [] This interaction emphasizes the importance of careful consideration of concomitant medications when administering acenocoumarol.

Q7: Does omeprazole affect the pharmacokinetics and pharmacodynamics of acenocoumarol?

A7: Contrary to previous findings with warfarin, short-term omeprazole intake does not appear to significantly impact the pharmacokinetics or pharmacodynamics of acenocoumarol in healthy individuals. [] This difference in interaction profiles suggests that omeprazole may not pose the same drug interaction risks with acenocoumarol as it does with warfarin.

Q8: How does piroxicam interact with acenocoumarol enantiomers?

A8: Piroxicam administration has been shown to significantly reduce the clearance of both (R)- and this compound, with a more pronounced effect on the (R)-enantiomer. [] This interaction leads to increased exposure to both enantiomers and a potentially enhanced anticoagulant effect.

Q9: What analytical techniques are employed to study this compound?

A9: Various analytical methods are used to quantify and characterize this compound in biological samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used to measure plasma concentrations of (R)- and this compound. [] For enhanced sensitivity and selectivity, particularly when analyzing low drug concentrations, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is often employed. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)

![(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid](/img/structure/B564341.png)

![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/new.no-structure.jpg)

![[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B564344.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)

![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)

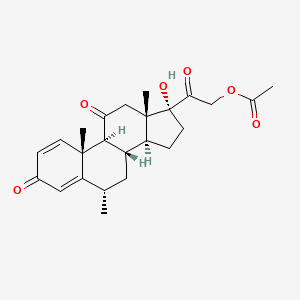

![(8R,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B564353.png)

![OXAZOLO[3,2-A][1,3]DIAZEPINE](/img/structure/B564354.png)